

Velnacrine Maleate vs. Placebo: Efficacy and Safety at 24 Weeks

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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The data in the table below is sourced from a 1995 double-blind, placebo-controlled study, which represents the most detailed clinical trial information available for Velnacrine in the scientific literature [1].

Metric	Placebo (n=152)	Velnacrine 150 mg/d (n=149)	Velnacrine 225 mg/d (n=148)
Primary Efficacy: Cognitive Function (ADAS-Cog)	Significant deterioration (P < .05)	No significant deterioration	No significant deterioration; superior to 150 mg/d (P < .05)
Primary Efficacy: Clinical Global Impression (CGI)	--	Modest benefit [2]	Modest benefit; similar positive findings as on ADAS-Cog [1]
Secondary Efficacy: Caregiver-rated Scales	--	Improvement in 3 of 4 scales [1]	Improvement in 3 of 4 scales [1]
Common Adverse Event: Diarrhea	36%	28%	30%
Serious Adverse Event: Hepatotoxicity (Treatment Discontinuation)	3%	30%	24%

Abbreviation: ADAS-Cog, Alzheimer's Disease Assessment Scale-Cognitive subscale.

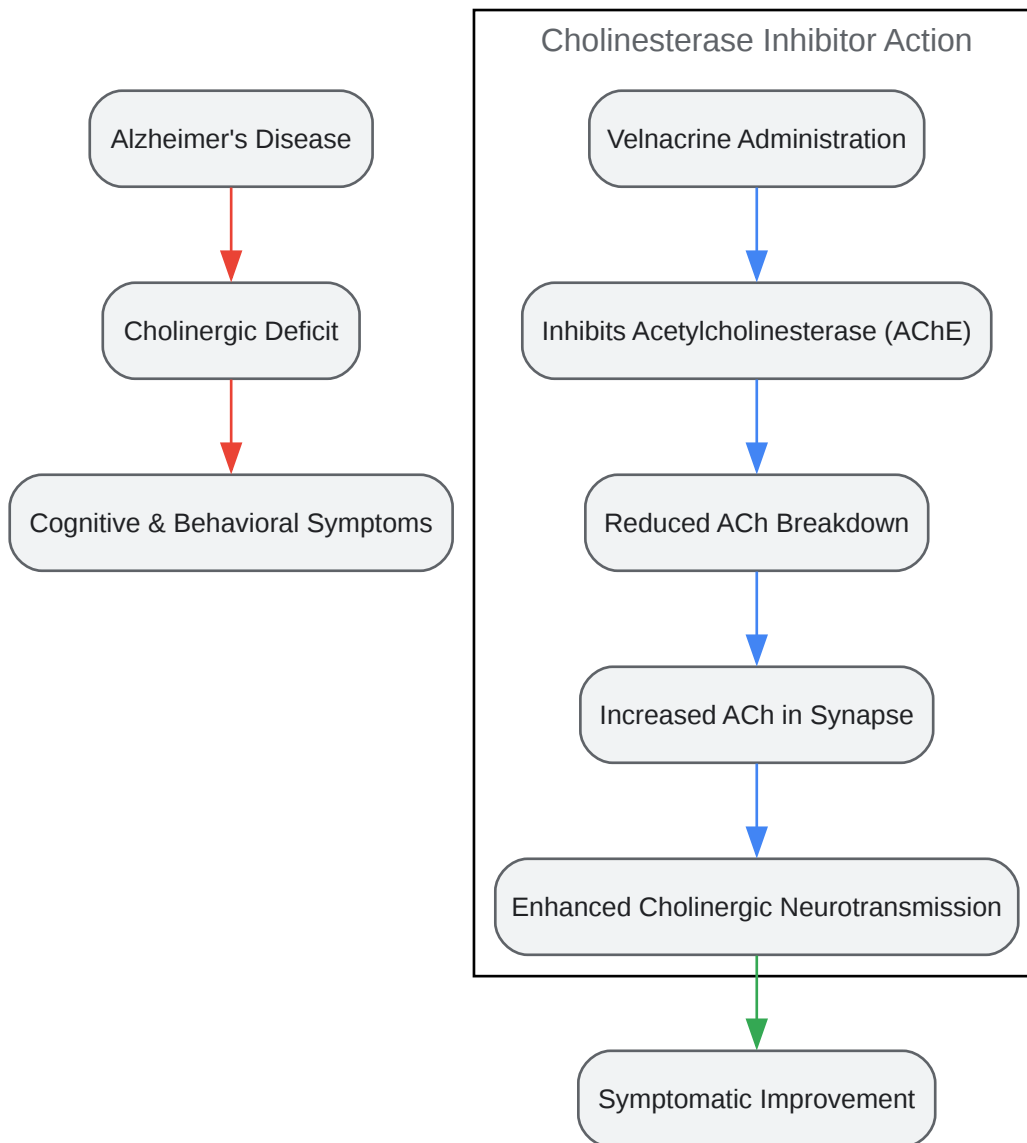
Experimental Protocol of the Key Clinical Trial

The data presented above was generated according to the following methodology [1]:

- **Study Design:** A double-blind, placebo-controlled, randomized study conducted over 24 weeks.
- **Patient Population:** Individuals diagnosed with clinically probable Alzheimer's disease according to the criteria of the National Institute of Neurological Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association.
- **Intervention:** Following a single-blind washout period, patients were randomized to receive either a placebo, 150 mg/day of **Velnacrine Maleate**, or 225 mg/day of **Velnacrine Maleate**.
- **Primary Endpoints:**
 - **Cognitive Behavior and Memory:** Assessed using the relevant components of the Alzheimer's Disease Assessment Scale (ADAS).
 - **Clinical Global Impression of Change (CGIC):** A clinician-rated scale evaluating overall change in clinical state.
- **Secondary Endpoints:** Several caregiver-rated scales.
- **Safety Assessment:** Monitoring of adverse clinical events and regular liver function tests.

Mechanism of Action in Alzheimer's Pathology

The following diagram illustrates the proposed mechanism of Velnacrine and other cholinesterase inhibitors in the context of Alzheimer's disease pathology.



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Diagram Title: Velnacrine's Cholinergic Mechanism in Alzheimer's Disease

Interpretation of Clinical Data

- **Efficacy Profile:** The study concluded that Velnacrine produced **modest but significant benefits** in patients with Alzheimer's disease [1]. The higher dose of 225 mg/day was found to be more effective than 150 mg/day. An earlier appraisal also noted that efficacy was evident in about one-third of patients [2].

- **Safety and Development Status:** Despite demonstrating efficacy, Velnacrine's development was likely hampered by its **unfavorable safety profile**, particularly the high incidence of hepatotoxicity (evidenced by elevated liver enzymes) leading to treatment discontinuation in nearly a quarter of patients [1] [2]. This is a known risk with its parent drug, Tacrine [3]. While the study authors stated both dosages had "acceptable safety profiles," the high dropout rate due to liver issues was a significant concern [1]. This likely contributed to the drug not receiving FDA approval, with other cholinesterase inhibitors like Donepezil and Rivastigmine becoming the preferred treatments [3].

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References

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